molecular formula C5H9BrMgSi B1601939 trimethylsilylethynylmagnesium bromide CAS No. 61210-52-4

trimethylsilylethynylmagnesium bromide

Cat. No.: B1601939
CAS No.: 61210-52-4
M. Wt: 201.42 g/mol
InChI Key: VNGRXJJELJQXOM-UHFFFAOYSA-M
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Description

Trimethylsilylethynylmagnesium bromide is an organometallic compound with the chemical formula C₅H₉BrMgSi. It is a highly reactive reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its nucleophilic and electrophilic properties, making it a versatile tool in various chemical reactions .

Preparation Methods

Trimethylsilylethynylmagnesium bromide is typically prepared using the Grignard reaction. The synthesis involves the reaction of trimethylsilylacetylene with butylmagnesium bromide in tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction scheme is as follows:

C2H3Si(CH3)3+C4H9MgBrC5H9BrMgSi(CH3)3\text{C}_2\text{H}_3\text{Si(CH}_3)_3 + \text{C}_4\text{H}_9\text{MgBr} \rightarrow \text{C}_5\text{H}_9\text{BrMgSi(CH}_3)_3 C2​H3​Si(CH3​)3​+C4​H9​MgBr→C5​H9​BrMgSi(CH3​)3​

Chemical Reactions Analysis

Trimethylsilylethynylmagnesium bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are alcohols, alkenes, and other complex organic structures.

Scientific Research Applications

Trimethylsilylethynylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilylethynylmagnesium bromide involves its nucleophilic attack on electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in addition and substitution reactions .

Comparison with Similar Compounds

Trimethylsilylethynylmagnesium bromide can be compared with other organometallic reagents such as:

This compound is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability properties.

Properties

IUPAC Name

magnesium;ethynyl(trimethyl)silane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRXJJELJQXOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMgSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446055
Record name Magnesium, bromo[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61210-52-4
Record name Magnesium, bromo[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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